molecular formula C16H10Cl2N2OS B2553855 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 290829-24-2

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2553855
CAS No.: 290829-24-2
M. Wt: 349.23
InChI Key: HMOGAMOTTBCNRP-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzamide group, a thiazole ring, and two chlorine atoms attached to the phenyl and benzamide groups. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(4-chlorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of enzymes involved in essential cellular processes, such as DNA replication and protein synthesis. The thiazole ring plays a crucial role in binding to the active site of these enzymes, thereby blocking their function and leading to cell death . Additionally, the compound can induce oxidative stress within cells, further contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activities.

Properties

IUPAC Name

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOGAMOTTBCNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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